molecular formula C18H28N4O3 B14628414 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 57076-64-9

1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14628414
CAS No.: 57076-64-9
M. Wt: 348.4 g/mol
InChI Key: IAGZIWNWUUOZQX-UHFFFAOYSA-N
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Description

1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects and are commonly found in various medications and natural products. This particular compound has been studied for its potential vasodilatory effects, which means it can help widen blood vessels and improve blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and alkylating agents. For instance, the compound can be synthesized by reacting 1,3-dibutylxanthine with 4-oxopentyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized xanthine derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.

    Biology: The compound’s vasodilatory effects make it a subject of interest in cardiovascular research.

    Medicine: It is being investigated for its potential use in treating conditions like hypertension and other cardiovascular diseases.

    Industry: The compound’s properties make it useful in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the breakdown of cyclic adenosine monophosphate (cAMP), leading to vasodilation and improved blood flow. The molecular targets include various adenosine receptor subtypes, which play a role in regulating vascular tone.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine (Theophylline): Known for its bronchodilator effects.

    1,3,7-Trimethylxanthine (Caffeine): Widely used as a stimulant.

    1,3-Diethylxanthine: Studied for its potential therapeutic effects.

Uniqueness

1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxoalkyl substituents, which confer distinct vasodilatory properties. Unlike other xanthine derivatives, this compound has shown a marked activity in promoting blood flow through skeletal muscle while exhibiting low toxicity .

Properties

CAS No.

57076-64-9

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

1,3-dibutyl-7-(4-oxopentan-2-yl)purine-2,6-dione

InChI

InChI=1S/C18H28N4O3/c1-5-7-9-20-16-15(17(24)21(18(20)25)10-8-6-2)22(12-19-16)13(3)11-14(4)23/h12-13H,5-11H2,1-4H3

InChI Key

IAGZIWNWUUOZQX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)CC(=O)C

Origin of Product

United States

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